tert-Butyl 2-amino-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoate
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Overview
Description
tert-Butyl 2-amino-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoate is a chemical compound that has garnered interest in various fields of scientific research. This compound features a tert-butyl group, an amino group, a fluoropyridine moiety, and a hydroxypropanoate structure, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-amino-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoate typically involves multi-step organic synthesis. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification methods such as chromatography and crystallization is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-amino-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluoropyridine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions on the fluoropyridine ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the amino group can produce a primary or secondary amine.
Scientific Research Applications
tert-Butyl 2-amino-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-amino-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The fluoropyridine moiety can interact with enzymes and receptors, potentially inhibiting or activating their functions. The amino and hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity and stability.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- 1-(3-Amino-4-(4-(tert-butyl)phenyl)-6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one
Uniqueness
tert-Butyl 2-amino-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its fluoropyridine moiety provides distinct electronic properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H17FN2O3 |
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Molecular Weight |
256.27 g/mol |
IUPAC Name |
tert-butyl 2-amino-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoate |
InChI |
InChI=1S/C12H17FN2O3/c1-12(2,3)18-11(17)9(14)10(16)7-4-5-8(13)15-6-7/h4-6,9-10,16H,14H2,1-3H3 |
InChI Key |
KBAPVQJCUYRSPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(C1=CN=C(C=C1)F)O)N |
Origin of Product |
United States |
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